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molecular formula C10H15ClN4 B8272498 6-Chloro-4-(4-methylpiperazin-1-yl)pyridin-3-amine

6-Chloro-4-(4-methylpiperazin-1-yl)pyridin-3-amine

Cat. No. B8272498
M. Wt: 226.70 g/mol
InChI Key: XWFFOUUEVZVUGV-UHFFFAOYSA-N
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Patent
US09340546B2

Procedure details

1-(2-chloro-5-nitro-4-pyridyl)-4-methyl-piperazine (580 mg, 2.260 mmol) was dissolved in AcOH (20 mL)/Water (2 mL) and Fe (2.524 g, 45.20 mmol) was added. The resulting mixture was stirred at 50° C. for 30 minutes. The reaction was cooled to ambient temperature then loaded onto 50 g SCX-2 cartridge (pre-washed with MeOH). The cartridge was washed with DCM/MeOH mixtures, before the product was eluted with 2M NH3 in MeOH/DCM mixtures. The solvent was removed in vacuo to give 6-chloro-4-(4-methylpiperazin-1-yl)pyridin-3-amine as a purple solid (510 mg, 99% Yield). MS (ES+) 227.1.
Quantity
580 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2.524 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N:8]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)[C:5]([N+:15]([O-])=O)=[CH:4][N:3]=1>CC(O)=O.O.[Fe]>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([NH2:15])=[C:6]([N:8]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)[CH:7]=1

Inputs

Step One
Name
Quantity
580 mg
Type
reactant
Smiles
ClC1=NC=C(C(=C1)N1CCN(CC1)C)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
2.524 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
WASH
Type
WASH
Details
then loaded onto 50 g SCX-2 cartridge (pre-washed with MeOH)
WASH
Type
WASH
Details
The cartridge was washed with DCM/MeOH mixtures, before the product
WASH
Type
WASH
Details
was eluted with 2M NH3 in MeOH/DCM mixtures
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=C(C=N1)N)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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